Ethyl 2-amino-4,6-difluorobenzoate
Description
Contextualization of Ethyl 2-amino-4,6-difluorobenzoate within the Class of Fluorinated Aromatics
This compound is a member of the fluorinated aromatic esters, distinguished by an ethyl ester group, an amino group, and two fluorine atoms positioned on the benzene (B151609) ring. Its molecular structure, with the chemical formula C₉H₉F₂NO₂, gives rise to a unique combination of electronic and steric properties. The presence of both an electron-donating amino group and strongly electron-withdrawing fluorine atoms on the aromatic ring creates a complex electronic environment that influences its reactivity and potential applications. This substitution pattern makes it a valuable building block in organic synthesis, particularly for creating more complex molecules.
Significance of Fluorine Substitution in Aromatic Systems for Modulating Reactivity and Interactions
The substitution of hydrogen with fluorine in aromatic systems profoundly alters their characteristics. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity toward electrophilic substitution. numberanalytics.com Conversely, this electron withdrawal can enhance the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the synthesis of many functionalized aromatic compounds. stackexchange.com The rate-determining step in SNAr reactions is the initial nucleophilic attack, which is accelerated by the stabilizing effect of electron-withdrawing groups like fluorine on the intermediate Meisenheimer complex. stackexchange.com
Furthermore, the introduction of fluorine can lead to increased thermal stability and resistance to oxidation. numberanalytics.comnih.govacs.org Depending on the number and placement of fluorine atoms, the contributed π-orbitals can further stabilize the aromatic ring, resulting in shorter bond lengths and a higher resistance to addition reactions. nih.govacs.org From a biological perspective, fluorine substitution can improve a molecule's metabolic stability and its ability to cross cell membranes, including the blood-brain barrier. nih.gov
Overview of Research Trajectories for Aminodifluorobenzoate Esters
Research involving aminodifluorobenzoate esters is multifaceted, with significant efforts directed towards their synthesis and application as versatile intermediates. The unique reactivity conferred by the amino and difluoro substituents makes these compounds valuable starting materials for constructing complex heterocyclic systems and other advanced molecular architectures. nih.gov For instance, the amino group provides a handle for various coupling reactions and the formation of amides.
In medicinal chemistry, these esters are explored as precursors for the synthesis of biologically active molecules. The fluorine atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties. Consequently, aminodifluorobenzoate esters are investigated for their potential in developing new therapeutic agents. Another area of interest is in materials science, where the incorporation of fluorinated moieties can impart desirable properties such as thermal stability and altered electronic characteristics to polymers and other materials. nih.govbohrium.com
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| CAS Number | 1147107-15-0 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMTSBAMCLIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 Amino 4,6 Difluorobenzoate and Its Analogues
Synthetic Routes to Ethyl 2-amino-4,6-difluorobenzoate
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the introduction of the amino group onto a pre-functionalized difluorinated benzene (B151609) ring and subsequent esterification, or vice versa.
Nucleophilic Aromatic Substitution Approaches for Amino Group Introduction
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing an amino group onto an activated aromatic ring. In the context of synthesizing the precursor for this compound, a common starting material is a trifluorinated benzene derivative. The fluorine atoms activate the ring towards nucleophilic attack.
A relevant example is the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766), a direct precursor to the corresponding benzoic acid. This transformation can be accomplished by the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849). rsc.org In this process, one of the fluorine atoms, typically at the 2-position, is displaced by the ammonia nucleophile. The resulting 2-amino-4,6-difluorobenzonitrile can then be hydrolyzed to 2-amino-4,6-difluorobenzoic acid, which is subsequently esterified.
Catalytic Hydrogenation for Amino Precursor Reduction
Catalytic hydrogenation is a widely employed method for the reduction of a nitro group to an amino group on an aromatic ring. For the synthesis of this compound, this would involve the preparation of Ethyl 2-nitro-4,6-difluorobenzoate followed by its reduction.
Reaction Scheme: Catalytic Hydrogenation of a Nitroaromatic Ester
Starting Material: Ethyl 2-nitro-4,6-difluorobenzoate Reagents: H₂, Pd/C Product: this compound
The reduction of 4,5-Difluoro-2-nitrobenzoic acid to 2-Amino-4,5-difluorobenzoic acid using palladium hydroxide (B78521) on carbon under a hydrogen atmosphere proceeds with a 100% yield, highlighting the efficiency of this method for related fluorinated nitroaromatics. chemicalbook.com
Esterification Reactions for Ethyl Group Incorporation
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid. synquestlabs.comsynquestlabs.com This transformation can be achieved through several standard methods.
One common approach is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture to reflux. iucr.org
A detailed procedure for a structurally similar compound, ethyl 4-amino-3,5-difluorobenzoate, involves dissolving 4-amino-3,5-difluorobenzoic acid in ethanol, followed by the addition of concentrated sulfuric acid and refluxing for 10 hours. iucr.org After neutralization and extraction, the desired ester is obtained.
| Reagent/Condition | Role/Purpose |
| 2-amino-4,6-difluorobenzoic acid | Starting material |
| Ethanol | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Acid catalyst |
| Reflux | Provides energy for the reaction |
Multi-step Synthetic Procedures for Related Difluorobenzoate Derivatives
The synthesis of analogues of this compound often involves multi-step reaction sequences. A well-documented synthesis is that of the isomeric ethyl 4-amino-3,5-difluorobenzoate, which provides insight into the chemistry of these types of molecules. nih.goviucr.org
The synthesis commences with 4-bromo-2,6-difluoroaniline, which is converted to 4-amino-3,5-difluorobenzonitrile (B171853) via a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in dimethylformamide (DMF). nih.goviucr.org The nitrile group of the resulting compound is then hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, followed by acidification to yield 4-amino-3,5-difluorobenzoic acid. iucr.org The final step is the esterification with ethanol and sulfuric acid to produce ethyl 4-amino-3,5-difluorobenzoate. iucr.org
This synthetic sequence highlights a versatile pathway to functionalized difluorobenzoate esters from readily available halogenated anilines.
Precursor Chemistry and Intermediate Transformations
The availability and synthesis of key precursors and intermediates are crucial for the successful production of this compound.
Synthesis from Halogenated Benzoate (B1203000) Precursors
The synthesis of aminodifluorobenzoates can potentially start from more highly halogenated benzoate precursors. For instance, a hypothetical route could involve the selective amination of a trifluorobenzoate ester. The regioselectivity of the nucleophilic aromatic substitution would be a critical factor in such a synthesis.
While a direct synthesis from a precursor like Methyl 2-chloro-4,5-difluorobenzoate is not detailed in the provided search results, the synthesis of related compounds often involves the transformation of halogenated aromatics. For example, the synthesis of 2,6-difluorobenzoic acid can be achieved by the hydrolysis of 2,6-difluorobenzonitrile (B137791) under high temperature and pressure in the presence of sodium hydroxide. chemicalbook.com This indicates that halogenated nitriles are viable precursors to the corresponding benzoic acids, which can then be esterified.
Role of Methyl 2-amino-4,5-difluorobenzoate as a Key Intermediate
Methyl 2-amino-4,5-difluorobenzoate serves as a critical pharmaceutical intermediate. It is a notable precursor in the preparation of various biologically active molecules. For instance, it is a key building block in the synthesis of Enoxugrel, a pharmaceutical agent. The compound, with the chemical formula C8H7F2NO2 and a molecular weight of 187.15, typically appears as a white to pale cream crystalline powder. cymitquimica.com
The strategic placement of the amino and fluoro groups on the benzene ring makes Methyl 2-amino-4,5-difluorobenzoate a versatile synthon. Its chemical structure allows for further modifications, leading to the formation of more complex molecular architectures. The synthesis of this intermediate itself highlights the importance of regioselectivity to obtain the desired isomer for subsequent reactions. evitachem.com
Table 1: Chemical Properties of Methyl 2-amino-4,5-difluorobenzoate
| Property | Value |
| Molecular Formula | C8H7F2NO2 |
| Molecular Weight | 187.15 g/mol |
| Appearance | White to pale cream crystals or powder |
| Purity | ≥97.5% (GC) thermofisher.com |
| IUPAC Name | methyl 2-amino-4,5-difluorobenzoate thermofisher.com |
| InChI Key | VIAQNTRKUPBQKR-UHFFFAOYSA-N cymitquimica.com |
| SMILES | COC(=O)C1=CC(F)=C(F)C=C1N thermofisher.com |
Derivatization of Benzoic Acid Derivatives (e.g., 2-amino-4,6-difluorobenzoic acid)
The derivatization of benzoic acid precursors is a fundamental strategy for the synthesis of this compound and its analogues. A common approach involves the esterification of the corresponding carboxylic acid. For example, the synthesis of ethyl 4-amino-3,5-difluorobenzoate is achieved by the esterification of 4-amino-3,5-difluorobenzoic acid. nih.gov This transformation is typically carried out by refluxing the acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. nih.gov
A similar strategy can be applied to 2-amino-4,6-difluorobenzoic acid to yield the target compound, this compound. The general reaction scheme involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the ethanol. Subsequent dehydration leads to the formation of the ethyl ester.
Furthermore, the amino group on the benzene ring offers another site for derivatization. It can undergo various reactions, such as acylation, to introduce different functional groups, leading to a diverse range of analogues. For instance, N-acylated anthranilic acids can be cyclized to form 2-functionalized benzoxazine-4-ones. mdpi.com This highlights the potential for creating a library of compounds from a single fluorinated benzoic acid starting material.
Table 2: Example of Benzoic Acid Derivatization
| Starting Material | Reagents | Product | Reaction Type |
| 4-amino-3,5-difluorobenzoic acid | Ethanol, Sulfuric Acid | Ethyl 4-amino-3,5-difluorobenzoate | Esterification nih.gov |
| N-acylated anthranilic acid | Cyanuric chloride/DMF | 2-functionalized benzoxazine-4-ones | Cyclodehydration mdpi.com |
Reaction Mechanisms and Selectivity Considerations
The synthesis of polysubstituted aromatic compounds like this compound requires careful control over the regioselectivity of the reactions. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of incoming electrophiles or nucleophiles.
Regioselective Introduction of Amino and Fluoro Substituents
The regioselective introduction of amino and fluoro groups onto the benzene ring is a key challenge in the synthesis of these compounds. The order of introduction of these substituents is critical. For instance, in the synthesis of related fluorinated benzoic acids, nitration is often a key step. The directing effects of the existing substituents on the ring guide the incoming nitro group to a specific position. Subsequent reduction of the nitro group then yields the desired amino-substituted product.
The synthesis of positional isomers, such as methyl 2-amino-5-fluorobenzoate and methyl 3-amino-5-fluorobenzoate, starting from 3-fluorobenzoic acid, underscores the importance of controlling regioselectivity to obtain the correct isomer. evitachem.com Novel catalytic pathways are being explored to achieve superior positional control in fluorination reactions, often leveraging transition metal catalysis to avoid the formation of undesirable ortho/para isomers. evitachem.com
Influence of Fluorine Atoms on Reaction Pathways and Yields
The presence of fluorine atoms on the benzene ring significantly influences the reaction pathways and yields. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) can deactivate the aromatic ring towards electrophilic substitution. This deactivation can affect the conditions required for reactions like nitration, often necessitating harsher conditions.
However, fluorine can also exert a positive mesomeric effect (+M) through its lone pairs, which can influence the regioselectivity of substitution reactions. The interplay between these inductive and mesomeric effects is a key factor in determining the reactivity and selectivity of fluorinated aromatic compounds. In some catalytic processes, increased fluorine substitution on an arene ring has been shown to decrease its binding affinity to a metal catalyst, which can in turn affect the reaction rate.
Controlling Stereochemistry in Chiral Analogs
While this compound itself is not chiral, the development of chiral analogues is an important area of research, particularly for pharmaceutical applications. Controlling the stereochemistry in the synthesis of such analogues is paramount.
Several strategies can be employed to achieve stereocontrol. One common approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed.
Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other. This can involve the use of chiral ligands in metal-catalyzed reactions or the use of organocatalysts. For example, the enantioselective synthesis of chiral BCP (bicyclopentane) α-amino acids has been achieved through a Strecker reaction followed by chiral resolution. Furthermore, the development of novel catalytic systems is an active area of research for achieving high enantioselectivity in the synthesis of complex chiral molecules.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of synthesizing this compound and its analogues, several green chemistry approaches can be considered.
One key principle is the use of safer solvents and reaction conditions. Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of reactions that can be conducted in water or other environmentally benign solvents, or even under solvent-free conditions, is a major goal of green chemistry.
Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of waste, like substitution reactions with poor leaving groups.
The use of catalysts, particularly biocatalysts or heterogeneous catalysts that can be easily recovered and reused, is also a cornerstone of green chemistry. Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions.
Finally, the development of synthetic routes that start from renewable feedstocks and minimize the use of protecting groups can also contribute to a greener synthesis. While specific green chemistry protocols for this compound are not extensively reported, the application of these general principles can lead to more sustainable manufacturing processes for this important class of compounds.
Development of Environmentally Benign Synthetic Protocols
Traditional synthetic routes to aminobenzoates often rely on methods that can be resource-intensive and generate significant environmental burdens. In response, researchers are exploring greener alternatives that offer improved sustainability profiles. These modern protocols aim to enhance efficiency while adhering to the principles of green chemistry.
One established method for creating analogues, such as ethyl 4-amino-3,5-difluorobenzoate, involves the esterification of the corresponding carboxylic acid. For instance, 4-amino-3,5-difluorobenzoic acid can be dissolved in ethanol, followed by the addition of sulfuric acid and heating under reflux for several hours. nih.gov While effective, this method involves strong acids and requires subsequent neutralization and extraction steps. nih.gov
Continuous flow chemistry presents a significant advancement over traditional batch processing. By immobilizing a catalyst, such as sulfuric acid, reagents can be continuously passed over it at elevated temperatures and pressures. This technique can dramatically increase yield and purity while minimizing reaction time and waste streams.
Biosynthesis is another burgeoning field offering a sustainable route to aminobenzoic acids from simple carbon sources like glucose. mdpi.com These processes, which utilize enzymes and microorganisms, operate under mild conditions and avoid the use of toxic reagents and solvents. mdpi.commdpi.com For example, pathways have been developed in engineered E. coli to produce aminobenzoic acid derivatives, showcasing the potential for large-scale, green production. mdpi.com
A comparative look at different synthetic strategies for aminobenzoate derivatives highlights the advantages of these modern approaches.
Table 1: Comparison of Synthetic Protocols for Aminobenzoate Derivatives
| Synthetic Method | Typical Reagents/Solvents | Temperature | Duration | Yield (%) | Key Environmental Considerations |
|---|---|---|---|---|---|
| Direct Esterification (Batch) | Ethanol, Sulfuric Acid | Reflux (~78°C) | 6–12 hours | 70–85 | Use of strong acid, requires neutralization and extraction. nih.gov |
| Continuous Flow | Immobilized H₂SO₄, Ethanol | 100–120°C | Minutes | >95 | Reduced waste, high throughput, enhanced safety. |
| Biosynthesis | Glucose, Engineered Microorganisms | Ambient | 24-48 hours | Variable | Renewable feedstock, avoids toxic reagents, biodegradable waste. mdpi.com |
Catalyst Selection for Reduced Environmental Impact
The catalyst is a cornerstone of a green chemical process, and its careful selection can lead to significant reductions in environmental impact. The focus is on catalysts that are efficient, selective, and can be easily recovered and reused.
In the synthesis of aminobenzoic acid analogues, heterogeneous catalysts are often favored. For example, the reduction of a nitro group to an amine, a common step in these syntheses, can be achieved through catalytic hydrogenation. This process often employs catalysts like palladium on carbon (Pd/C) or Raney nickel. The selectivity of these hydrogenations can be highly dependent on the choice of catalyst, allowing for the targeted synthesis of specific products, including various heterocyclic structures. researchgate.net
Bio-based catalysts are also emerging as a sustainable option. Materials derived from fruit waste, such as Kinnow mandarin peels, have been successfully used as eco-friendly catalysts for reactions like the synthesis of β-amino alcohols. nih.gov These catalysts are inexpensive, biodegradable, and can be highly effective under mild reaction conditions. nih.gov Research into carbonaceous materials derived from biomass, such as activated carbon, has shown promise in promoting one-pot reduction and oxidation reactions in subcritical water, further reducing the need for hazardous reagents. mdpi.com
Enzymes represent the ultimate green catalysts. Biocatalytic methods, using enzymes like aminodeoxychorismate synthase, are central to the biosynthesis of aminobenzoic acids from chorismate, a key intermediate in the shikimate pathway. mdpi.com These enzymatic reactions are characterized by their high specificity and operation in aqueous media at ambient temperatures, representing a highly sustainable and environmentally friendly approach to chemical synthesis. mdpi.com
Table 2: Performance of Different Catalyst Types in Green Synthesis
| Catalyst Type | Example | Reaction | Key Advantages | Recyclability |
|---|---|---|---|---|
| Heterogeneous Metal | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | High efficiency and selectivity. researchgate.net | High |
| Bio-based Catalyst | Kinnow Peel Powder | β-amino alcohol synthesis | Inexpensive, biodegradable, mild conditions. nih.gov | Moderate |
| Biocatalyst (Enzyme) | Aminodeoxychorismate Synthase | Amination of Chorismate | High specificity, operates in water at ambient temperature. mdpi.com | Low (in isolated form) |
| Immobilized Acid | Immobilized H₂SO₄ | Continuous Flow Esterification | Enables continuous processing, reduces waste. | Excellent |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of ethyl 2-amino-4,6-difluorobenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the disposition of the fluorine atoms.
Proton (¹H) NMR spectroscopy confirms the presence of the ethyl ester group and the aromatic protons. The ethyl group gives rise to a characteristic triplet and quartet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom typically appear as a quartet, while the terminal methyl protons (-CH3) present as a triplet. The protons on the aromatic ring exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The amino (-NH2) protons usually appear as a broad singlet. The integration of these signals allows for a quantitative assessment of the protons in different chemical environments, which is also instrumental in determining the purity of the compound.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 6.10 - 6.40 (CDCl₃) | Multiplet | - |
| -NH₂ | 4.50 (Broad Singlet) (CDCl₃) | Broad Singlet | - |
| -O-CH₂-CH₃ | 4.25 (CDCl₃) | Quartet | 7.1 |
| -O-CH₂-CH₃ | 1.32 (CDCl₃) | Triplet | 7.1 |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is typically found in the downfield region (around 165-175 ppm). The aromatic carbons show complex signals due to carbon-fluorine coupling, with the carbons directly bonded to fluorine exhibiting large coupling constants.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
| C=O | ~168 |
| C-F | ~160 (with C-F coupling) |
| C-NH₂ | ~150 |
| Aromatic C-H | 100 - 115 |
| Aromatic C (quaternary) | 95 - 105 |
| -O-CH₂- | ~61 |
| -CH₃ | ~14 |
Note: These are predicted values and can differ from experimental data.
Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for characterizing this compound. biophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. biophysics.orgnih.gov The two fluorine atoms in the molecule are in non-equivalent chemical environments, and thus they are expected to show distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and the coupling between the fluorine atoms and adjacent protons provide unambiguous evidence for their positions on the benzene (B151609) ring.
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the aromatic ring and the ethyl group. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the ethyl group, the carbonyl carbon, and the aromatic ring, as well as for confirming the substitution pattern on the benzene ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.
The IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. nih.gov The stretching vibration of the carbonyl group (C=O) of the ester is a prominent and intense band, typically appearing in the region of 1680-1730 cm⁻¹. The N-H stretching vibrations of the primary amine group are usually observed as two bands in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, generally between 1100 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations can also be observed. libretexts.orgvscht.cz
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the C=O stretch is also visible in the Raman spectrum, the symmetric vibrations of the aromatic ring are often more intense.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Stretch | 3300 - 3500 | Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (ester) | Stretch | 1680 - 1730 | Strong |
| C=C (aromatic) | Stretch | 1500 - 1600 | Medium to Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-O | Stretch | 1000 - 1300 | Strong |
Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound, the molecular formula is C₉H₉F₂NO₂. chemscene.com This corresponds to a calculated monoisotopic mass of 201.0601 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at an m/z value that matches this calculated mass with a high degree of accuracy (typically within a few parts per million).
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. While a detailed fragmentation study for this specific compound is not available, analysis of a similar compound, ethyl p-aminobenzoate, shows characteristic losses. capes.gov.br For this compound, expected fragmentations could include the loss of an ethyl group (-C₂H₅), an ethoxy group (-OC₂H₅), or carbon monoxide (-CO), leading to the formation of characteristic fragment ions that can be analyzed to piece together the molecular structure.
Table 1: Predicted HRMS Data for this compound
| Formula | Description | Calculated m/z |
| C₉H₁₀F₂NO₂⁺ | Protonated Molecular Ion [M+H]⁺ | 202.0674 |
| C₇H₄F₂NO₂⁺ | Loss of ethene [M-C₂H₄]⁺ | 172.0199 |
| C₇H₆F₂NO⁺ | Loss of ethoxy radical [M-•OC₂H₅]⁺ | 158.0408 |
| C₆H₆F₂N⁺ | Loss of carboxyl group [M-COOC₂H₅]⁺ | 129.0490 |
Note: This table is predictive and based on common fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for separating components of a mixture and identifying them.
LC-MS: This technique is well-suited for analyzing this compound directly. The compound can be separated from impurities on a reversed-phase HPLC column before being introduced into the mass spectrometer for detection and identification. researchgate.net LC-MS is particularly useful for monitoring reaction progress and assessing the purity of the final product without the need for derivatization. masonaco.org
GC-MS: The analysis of compounds containing polar functional groups like amino acids by GC-MS often requires a derivatization step to increase their volatility and thermal stability. sigmaaldrich.com For this compound, the primary amino group could be derivatized, for example, using alkyl chloroformates, to make it amenable to GC analysis. nih.govresearchgate.net This method is highly sensitive and provides excellent separation, making it ideal for detecting trace impurities in a sample.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and the arrangement of molecules in a crystal.
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D model of the molecule can be constructed.
While a crystal structure for this compound was not found in the search results, a study on its isomer, Ethyl 4-amino-3,5-difluorobenzoate, has been published. nih.goviucr.orgdntb.gov.ua For this isomer, transparent, plate-like crystals were obtained by slow evaporation from a dichloromethane (B109758) solution. iucr.org The diffraction data allowed for the complete determination of its molecular structure and crystal packing. A similar methodology would be applied to this compound to definitively confirm its constitution and conformation.
The crystal structure of a molecule reveals the intricate network of non-covalent interactions that hold the molecules together in the solid state. Analysis of the crystal structure of the isomer Ethyl 4-amino-3,5-difluorobenzoate shows several key interactions that are likely also present in the crystal lattice of this compound. nih.gov
Hydrogen Bonds: The primary interaction observed is N—H⋯O hydrogen bonding, where the amino group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This leads to the formation of molecular chains within the crystal. nih.gov
π-stacking: The aromatic rings of adjacent molecules engage in π–π stacking interactions. In the isomer, the distance between the centroids of stacked phenyl rings is 3.490 Å, with an interplanar distance of 3.325 Å, indicating a significant stabilizing interaction. nih.gov
These combined interactions dictate the packing efficiency, density, and stability of the crystalline solid. Hirshfeld surface analysis is another technique that can be used to visualize and quantify these intermolecular interactions. nih.govnih.gov
Table 2: Intermolecular Interactions in the Crystal Structure of Ethyl 4-amino-3,5-difluorobenzoate (Isomer)
| Interaction Type | Description | Significance |
| N—H⋯O | Hydrogen bond between the amino group and carbonyl oxygen | Forms primary supramolecular chains nih.gov |
| π–π stacking | Interaction between parallel aromatic rings | Contributes to crystal packing and stability nih.gov |
| C—H⋯F | Weak hydrogen bond involving fluorine atoms | Provides additional lattice stabilization nih.gov |
| N–H⋯F | Short intramolecular contact | Influences molecular conformation nih.gov |
Conformational Analysis and Quinoid Character of Aromatic Ring
The conformational analysis of this compound and related compounds reveals significant insights into the influence of substituent groups on the geometry and electronic distribution of the benzene ring. X-ray diffraction studies on closely related analogs, such as ethyl 4-amino-3,5-difluorobenzoate, have demonstrated a notable quinoid character in the phenyl ring. iucr.org This structural feature is accompanied by a distortion in the bond angles, a direct consequence of the electronic interplay between the amino group and the fluorine substituents. iucr.org
The presence of an electron-donating amino group and electron-withdrawing fluorine atoms, along with the ester group, leads to a push-pull effect that alters the bond lengths within the aromatic ring. This results in a partial loss of aromaticity and the adoption of a structure with some characteristics of a quinone.
A comprehensive structural study of ethyl 4-amino-3,5-difluorobenzoate, an isomer of the title compound, provides valuable data that can be extrapolated to understand the conformational behavior of this compound. The key bond lengths and angles determined by single-crystal X-ray diffraction are indicative of this quinoid character. iucr.org
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.403 (3) |
| C2-C3 Bond Length (Å) | 1.383 (3) |
| C3-C4 Bond Length (Å) | 1.401 (3) |
| C4-C5 Bond Length (Å) | 1.400 (3) |
| C5-C6 Bond Length (Å) | 1.381 (3) |
| C6-C1 Bond Length (Å) | 1.406 (3) |
| C4-N1 Bond Length (Å) | 1.371 (3) |
| C1-C7 Bond Length (Å) | 1.490 (3) |
| C2-F1 Bond Length (Å) | 1.357 (2) |
| C6-F2 Bond Length (Å) | 1.354 (2) |
| C2-C1-C6 Angle (°) | 121.2 (2) |
| C3-C2-C1 Angle (°) | 119.2 (2) |
| C2-C3-C4 Angle (°) | 120.4 (2) |
| C5-C4-C3 Angle (°) | 119.5 (2) |
| C6-C5-C4 Angle (°) | 120.5 (2) |
| C5-C6-C1 Angle (°) | 119.2 (2) |
Data for ethyl 4-amino-3,5-difluorobenzoate as a representative analog. iucr.org
The observed bond length alternations in the benzene ring, with some bonds being shorter and others longer than the typical aromatic C-C bond length of approximately 1.39 Å, are a clear indication of the quinoidal distortion. Furthermore, the bond angles deviate from the ideal 120° of a regular hexagon, accommodating the steric and electronic effects of the substituents. iucr.org These structural modifications are crucial in determining the molecule's reactivity, intermolecular interactions, and ultimately its biological activity.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis of a molecule like Ethyl 2-amino-4,6-difluorobenzoate is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. Computational methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are typically used to perform this optimization. sigmaaldrich.com
The optimization yields crucial data on the molecule's structure, including bond lengths, bond angles, and dihedral (torsion) angles. For this compound, this would reveal the planarity of the benzene (B151609) ring, the orientation of the amino (-NH₂) and ethyl ester (-COOCH₂CH₃) groups relative to the ring, and the precise lengths of the C-F, C-N, C=O, and C-O bonds. This optimized structure is fundamental for all subsequent computational analyses.
Illustrative Data Table for Optimized Geometrical Parameters This table is a representation of the type of data obtained from a DFT geometry optimization and is not based on actual calculated values for this compound.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C4-F | 1.35 Å |
| Bond Length | C6-F | 1.35 Å |
| Bond Length | C2-N | 1.39 Å |
| Bond Angle | F-C4-C5 | 118.5° |
| Bond Angle | C1-C2-N | 121.0° |
| Dihedral Angle | C2-C1-C(O)-O | 178.5° |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Once the molecule's geometry is optimized, DFT can be employed to predict its spectroscopic signatures, which are invaluable for experimental characterization.
Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and rocking motions of different functional groups. For this compound, this would include the N-H stretching of the amino group, C=O stretching of the ester, C-F stretching, and various vibrations of the aromatic ring. Comparing the predicted IR spectrum with an experimental one helps to confirm the structure and assign the observed absorption bands. sigmaaldrich.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding around each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. This allows for the assignment of peaks in the experimental spectrum to specific atoms in the molecule, confirming its connectivity and electronic environment.
Illustrative Data Table for Predicted Vibrational Frequencies This table is an example of predicted IR data and is not based on actual calculated values for this compound.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 | Asymmetric N-H Stretch | -NH₂ |
| 3350 | Symmetric N-H Stretch | -NH₂ |
| 1715 | C=O Stretch | Ester |
| 1250 | C-F Stretch | Aryl-F |
| 1180 | C-O Stretch | Ester |
Investigation of Molecular Orbitals (HOMO-LUMO analysis) and Reactivity Descriptors
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. bldpharm.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. bldpharm.comchemicalbook.com A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability. bldpharm.com DFT calculations provide the energies of these orbitals and can visualize their spatial distribution, showing which parts of the molecule are involved in electron donation and acceptance. nih.govarxiv.org
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These quantities help in predicting the chemical behavior of the molecule. bldpharm.com Key descriptors include:
Ionization Potential (I): Approximated as -E(HOMO)
Electron Affinity (A): Approximated as -E(LUMO)
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity profile.
Illustrative Data Table for Reactivity Descriptors This table provides an example of reactivity descriptors derived from HOMO-LUMO energies and is not based on actual calculated values.
| Parameter | Formula | Value (Illustrative) |
|---|---|---|
| E(HOMO) | - | -6.2 eV |
| E(LUMO) | - | -1.1 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.1 eV |
| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 3.65 eV |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.55 eV |
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment over time.
Elucidation of Conformational Dynamics and Stability
MD simulations are particularly useful for studying the conformational landscape of flexible molecules like this compound, which has rotatable bonds in its ethyl ester side chain. A simulation can explore different rotational conformations (rotamers), identify the most stable and frequently occurring shapes, and determine the energy barriers for converting between them. sigmaaldrich.combldpharm.com This provides a dynamic picture of the molecule's flexibility, which can be crucial for understanding how it interacts with other molecules.
Simulation of Intermolecular Interactions in Condensed Phases
MD simulations excel at modeling systems containing many molecules, such as a solute in a solvent or a molecular crystal. For this compound, a simulation in a solvent like water or ethanol (B145695) would reveal how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonds between the amino group and the solvent. In the solid state, MD can be used to study crystal packing forces and predict bulk material properties.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based features of molecules with their biological activities or physicochemical properties, respectively. nih.gov These models are valuable in drug discovery and materials science for predicting the behavior of novel compounds, thereby saving time and resources in experimental research. nih.govnih.gov
In the absence of specific QSAR studies for this compound, it is not possible to provide computationally predicted biological activities or pharmacokinetic parameters for this exact compound.
However, a general approach to such a prediction would involve the following steps:
Dataset Collection: A series of compounds structurally related to this compound with known biological activities (e.g., enzyme inhibition, receptor binding affinity) and pharmacokinetic parameters (ADME - absorption, distribution, metabolism, and excretion) would be compiled.
Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity or pharmacokinetic parameter. nih.gov
Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Had such a study been conducted on a series including this compound, it could have provided predictions for its potential biological targets and how it might behave within a biological system.
Specific QSPR studies correlating the molecular descriptors of this compound with its observed chemical behavior have not been identified in the public domain.
A hypothetical QSPR study for this compound would involve correlating its computationally derived molecular descriptors with experimentally measured chemical properties. This could include properties like boiling point, melting point, solubility, and reactivity. The goal would be to develop a model that could predict these properties for other, similar compounds based on their structural features.
Below is an example of a data table that could be generated from such a study, illustrating the types of molecular descriptors that would be correlated with chemical properties.
| Molecular Descriptor | Description | Hypothetical Value for this compound |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 201.17 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. | |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | |
| Dipole Moment | A measure of the polarity of the molecule. |
Table 1: Examples of Molecular Descriptors for QSPR Studies
Advanced Applications in Materials Science and Organic Synthesis
Role in Materials Science Research
The distinct electronic and structural characteristics of ethyl 2-amino-4,6-difluorobenzoate make it a valuable precursor in the development of novel materials with tailored properties.
Precursor for Optoelectronic Materials (e.g., OLED intermediates)
While direct evidence of this compound's use in commercially available OLEDs is not extensively documented in public literature, its structural motifs are relevant to the synthesis of molecules for optoelectronic applications. Related fluorinated aromatic compounds are utilized as intermediates in the creation of materials for Organic Light Emitting Diodes (OLEDs). The presence of fluorine atoms can enhance properties such as thermal stability and electron-transporting capabilities, which are crucial for the performance and longevity of OLED devices.
Synthesis of Photoresponsive Materials (e.g., Azobenzene (B91143) Derivatives)
This compound serves as a key starting material in the synthesis of photoresponsive materials, particularly those containing azobenzene moieties. Azobenzenes are a class of chemical compounds that can undergo reversible isomerization between their trans and cis forms upon exposure to light of specific wavelengths. This photo-switching behavior makes them ideal for applications in optical data storage, molecular switches, and photopharmacology.
A modified synthetic procedure has been reported for the creation of diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate, an azobenzene derivative, starting from a related compound, 4-amino-3,5-difluorobenzoate. nih.gov This synthesis highlights the utility of fluorinated aminobenzoates in constructing complex photoactive molecules. The introduction of fluorine atoms into the azobenzene structure can significantly influence its photo-isomerization properties, such as shifting the absorption wavelengths and altering the thermal stability of the isomers. nih.gov
Development of Organic Ferroelectrics
The field of organic ferroelectrics has seen growing interest due to the potential for creating flexible, lightweight, and environmentally friendly electronic devices. Research has shown that fluorinated azobenzene derivatives can exhibit ferroelectric properties. For instance, the non-centrosymmetric 2-amino-2′,4,4′,6,6′-pentafluoroazobenzene has been identified as a single-component organic ferroelectric. nih.gov This discovery opens avenues for designing new ferroelectric materials based on azobenzene structures. The synthetic pathways to such molecules can involve intermediates structurally similar to this compound, underscoring its potential role in the development of novel organic ferroelectrics. nih.gov
Integration into Metal-Organic Frameworks (MOFs) for Tunable Properties
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical environment, can be precisely tuned by modifying the organic linker. While specific examples of this compound being used as a primary ligand in MOF synthesis are not prevalent in the literature, its functional groups—an amino group and an ester—make it a suitable candidate for post-synthetic modification of MOFs.
The amino group can be functionalized to introduce new chemical properties within the pores of a MOF, while the ester group could potentially be hydrolyzed to a carboxylic acid to act as a coordination site with the metal centers. The fluorine atoms can also influence the framework's properties, such as its hydrophobicity and electronic characteristics. The use of related molecules as MOF ligands suggests the potential for this compound in creating MOFs with tailored properties for applications in gas storage, separation, and catalysis. bldpharm.com
Building Block in Complex Organic Synthesis
The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of Pharmaceutical Precursors
This compound and its isomers are important building blocks in the synthesis of various pharmaceutical precursors. The presence of the amino group allows for a range of chemical transformations, such as diazotization followed by substitution, acylation, and alkylation, to build more complex molecular architectures. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.
For example, a related compound, ethyl 4-amino-2,6-difluorobenzoate, is used in the synthesis of retinoic acid receptor agonists. The amino group of this compound can be efficiently reacted to form amides, a common functional group in many pharmaceutical agents. The synthetic utility of fluorinated aminobenzoates highlights their importance in medicinal chemistry for the development of new therapeutic agents.
Construction of Heterocyclic Systems (e.g., Quinazolines, Pyrimidines)
The presence of both an amino group and an ester functional group in this compound makes it a versatile precursor for the synthesis of fused heterocyclic compounds, particularly quinazolines and pyrimidines.
Quinazolines:
Quinazoline (B50416) derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of quinazolines often involves the condensation of an anthranilic acid derivative with a suitable one-carbon synthon. In this context, this compound can be hydrolyzed to 2-amino-4,6-difluorobenzoic acid, which can then undergo cyclization reactions. For instance, reaction with formamide (B127407) or orthoesters can yield the corresponding 5,7-difluoroquinazolin-4(3H)-one. researchgate.net The fluorine atoms at positions 5 and 7 are expected to enhance the biological activity and metabolic stability of the resulting quinazoline derivatives.
Furthermore, multi-component reactions involving 2-aminobenzonitriles are a modern approach to quinazoline synthesis. Although not a direct application of the title compound, its nitrile analogue, 2-amino-4,6-difluorobenzonitrile (B70766), can be reacted with various reagents under microwave irradiation to form 4-aminoquinazoline derivatives. researchgate.net
Pyrimidines:
Pyrimidines are another class of essential heterocyclic compounds found in nucleic acids and various bioactive molecules. The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or urea (B33335) derivative. This compound, after suitable modification, can serve as a building block for substituted pyrimidines. For example, the amino group can be transformed into a guanidino group, which can then be cyclized with a β-ketoester to form a pyrimidine (B1678525) ring.
A general method for synthesizing 2-amino-4,6-dihydroxypyrimidine (B16511) involves the reaction of guanidine with a malonic ester derivative in the presence of a base like sodium methoxide. chemicalbook.comgoogle.com While this does not directly use this compound, the underlying principle of cyclocondensation is applicable. The fluorine substituents on the benzene (B151609) ring of the title compound would be retained in the final pyrimidine structure, leading to novel fluorinated pyrimidine derivatives with potentially altered properties. Microwave-assisted synthesis has also been shown to be an efficient method for producing aminopyrimidines, offering advantages such as reduced reaction times and solvent-free conditions. ijapbc.com
Synthesis of Fluorinated Analogs with Modified Reactivity
The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. researchgate.net this compound is an excellent starting material for the synthesis of various fluorinated analogs with modified reactivity.
The amino and ester groups of this compound can be chemically manipulated to introduce other functional groups or to build more complex molecular architectures. For example, the amino group can undergo diazotization followed by substitution reactions (Sandmeyer reaction) to introduce a variety of substituents at the 2-position. The ester group can be reduced to an alcohol, which can then be further functionalized.
A key aspect of modifying reactivity lies in the strategic placement of fluorine. The existing fluorine atoms at the 4 and 6 positions influence the electron density of the aromatic ring, affecting its reactivity towards electrophilic and nucleophilic substitution reactions. Further fluorination or the introduction of other halogen atoms can be explored to fine-tune these electronic effects. For instance, the synthesis of ethyl 6-amino-3-bromo-2,4-difluorobenzoate demonstrates the possibility of introducing additional halogens to create more complex fluorinated building blocks. nih.gov
The synthesis of fluorinated amino acids is another area where derivatives of this compound could be valuable. nih.govresearchgate.netpsu.edu For instance, the ester group could be converted to a carboxylic acid, and the amino group could be protected, allowing for further synthetic manipulations to create novel fluorinated phenylalanine analogs.
Application in Catalytic Reactions
While this compound itself is not typically used as a catalyst, it can be a substrate in various catalytic reactions, particularly in the synthesis of more complex molecules.
Cross-Coupling Reactions: The aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions would allow for the formation of carbon-carbon or carbon-nitrogen bonds, respectively, at positions ortho or para to the amino group, leading to the synthesis of highly functionalized aromatic compounds. The fluorine atoms can influence the efficiency and regioselectivity of these catalytic processes.
Hydrogenation Reactions: The ester group of this compound can be catalytically hydrogenated to the corresponding alcohol. More interestingly, related fluorinated compounds have been shown to undergo selective catalytic hydrogenation. For example, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can be selectively reduced to either a diamine or cyclized to form heterocyclic rings, depending on the catalyst used. researchgate.net This suggests that the difluoro-substituted aromatic ring in the title compound could also direct the outcome of catalytic hydrogenations of other functional groups within the molecule.
Enantioselective Catalysis: The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Chiral catalysts can be employed to perform enantioselective transformations on derivatives of this compound. For instance, asymmetric hydrogenation of a double bond introduced into a side chain or enantioselective alkylation of the amino group could lead to the formation of chiral fluorinated building blocks. The use of chiral ammonium (B1175870) salts as catalysts has been successful in the enantioselective α-halogenation of related cyclic compounds. nih.gov
Investigation of Chemical Transformations
Understanding the chemical behavior of this compound under various conditions is crucial for its application in synthesis and for predicting its environmental fate.
Photochemistry and Photodegradation Studies
The presence of fluorine atoms and an amino group on the aromatic ring makes this compound susceptible to photochemical transformations. The study of the photodegradation of fluorinated aromatic compounds is of significant environmental interest due to the persistence of some of these compounds. confex.comnih.gov
Upon exposure to ultraviolet (UV) radiation, aromatic compounds can undergo a variety of reactions, including photo-induced hydrolysis, oxidation, and cleavage of the aromatic ring. The fluorine atoms can influence the rate and mechanism of these processes. For instance, the photodegradation of some trifluoromethyl-substituted aromatic compounds is known to produce trifluoroacetic acid and fluoride (B91410) ions. confex.com The presence of nitrogen in the aromatic ring has been shown to decrease photodegradation rates. confex.com
Studies on related fluorinated benzoates have shown that they can be metabolized by microorganisms, and the fluorine atom can be used as a probe to detect metabolic intermediates. nih.gov While specific photodegradation studies on this compound are not widely reported, it is expected that it would undergo phototransformation, potentially leading to the formation of hydroxylated or de-fluorinated products. The use of photocatalysts, such as iron oxides, has been shown to enhance the degradation of other perfluorinated compounds. nih.gov
Hydrolysis Mechanisms and Stability in Various Media
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-amino-4,6-difluorobenzoic acid and ethanol (B145695). The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
The fluorine atoms ortho and para to the ester group can influence the rate of hydrolysis through their electron-withdrawing inductive effect, which can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, steric hindrance from the ortho-fluorine atom might slightly retard the reaction rate.
The stability of the compound in various media is an important consideration for its storage and use in synthetic reactions. For example, the stability of sodium benzoate (B1203000) in soft drinks has been shown to be affected by storage temperature, with degradation occurring at elevated temperatures. nih.gov While not directly comparable, this highlights the importance of considering storage conditions for chemical stability. The hydrolysis of esters of sterically hindered benzoic acids has been studied to understand the reaction mechanisms. rsc.org
A synthetic procedure for ethyl 4-amino-3,5-difluorobenzoate, a constitutional isomer of the title compound, involves refluxing the corresponding benzoic acid in ethanol with sulfuric acid, indicating that the ester is stable under these acidic conditions for the duration of the reaction. nih.gov However, prolonged exposure to strong acids or bases will lead to hydrolysis.
Substitution Reactions and their Synthetic Utility
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the amino group and deactivated by the electron-withdrawing fluorine atoms and the ester group. The directing effects of these substituents will determine the position of substitution. The amino group is a strong ortho-, para-director, while the fluorine atoms are ortho-, para-directors but deactivating. The ester group is a meta-director and deactivating.
Given the positions of the existing substituents, electrophilic substitution is likely to occur at the 3- or 5-position. However, the strong activating effect of the amino group would likely dominate, making the positions ortho and para to it the most reactive. Since the para position is blocked, substitution would likely occur at the position ortho to the amino group (the 3-position).
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the positions activated by the fluorine atoms. The fluorine atoms themselves could potentially be displaced by strong nucleophiles under harsh reaction conditions. The amino group can also participate in nucleophilic substitution reactions. For instance, it can be acylated, alkylated, or used to form Schiff bases. These reactions are fundamental in organic synthesis for building more complex molecules. The synthesis of a fully fluorinated analog of a drug candidate has been achieved through a Suzuki coupling reaction, demonstrating the utility of substitution reactions on fluorinated aromatic rings. nih.gov
The amino group can also be converted into a diazonium salt, which can then be replaced by a wide variety of nucleophiles, including halogens, cyano groups, and hydroxyl groups. This provides a powerful tool for introducing diverse functionality onto the aromatic ring.
Emerging Research Directions and Future Perspectives
Exploration of Novel Derivatizations and Functionalizations
The core structure of Ethyl 2-amino-4,6-difluorobenzoate is a rich scaffold for creating a diverse array of new molecules. Research is actively exploring various chemical transformations to modify its functional groups. The presence of the amino group and fluorine atoms makes the compound amenable to a range of reactions.
Key derivatization strategies being investigated include:
Substitution Reactions: The nucleophilic character of the amino group allows for its conversion into a wide variety of other functionalities, such as amides or Schiff bases. nih.gov For instance, a related isomer, ethyl 4-amino-2,6-difluorobenzoate, efficiently forms amides under pyridine (B92270) catalysis.
Heterocycle Formation: The compound is a valuable precursor for synthesizing more complex heterocyclic structures. Research on analogous aminobenzoate esters has shown their utility in creating fused ring systems like thienopyrimidines and pyrimidinones (B12756618) through cyclization reactions.
Coupling Reactions: The aromatic ring, activated by its fluorine substituents, can participate in various coupling reactions, enabling the formation of biaryl compounds and other complex architectures.
Oxidation and Reduction: The existing functional groups can be chemically altered through oxidation or reduction to yield new derivatives with potentially different electronic and biological properties.
These derivatization approaches are crucial for expanding the library of molecules accessible from this starting material, paving the way for the discovery of new functionalities and applications.
Integration with Supramolecular Chemistry Principles
The non-covalent interactions dictated by the structure of this compound and its derivatives are a key focus of emerging research. Supramolecular chemistry, which studies how molecules organize into larger assemblies, is critical to understanding the solid-state properties of these compounds.
Understanding these interactions is fundamental for:
Crystal Engineering: Designing materials with specific solid-state structures and properties, such as polymorphism, which can be critical in the pharmaceutical industry.
Host-Guest Chemistry: Developing derivatives that can act as hosts for specific guest molecules, with potential applications in sensing or separation.
Self-Assembly: Creating ordered nanostructures by programming the molecular recognition properties of new derivatives.
Future research will likely focus on designing derivatives that leverage these non-covalent forces to build functional supramolecular architectures. frontiersin.org
Application in Advanced Catalysis and Reaction Design
The electronic properties of this compound, conferred by its electron-withdrawing fluorine atoms, make it and its derivatives interesting subjects in the field of reaction design. The presence of fluorine can influence the reactivity of the aromatic ring, sometimes allowing for chemical transformations under milder conditions than their non-fluorinated counterparts.
For example, studies on related fluorinated aromatic compounds have shown that they can undergo certain reactions efficiently without the need for catalysts that are required for similar brominated analogues. This suggests a potential for designing more efficient and sustainable synthetic routes. The compound itself can serve as a building block in reactions catalyzed by various means, including pyridine catalysis for amide formation.
Future work may explore the use of derivatives of this compound as ligands for metal catalysts or even as organocatalysts themselves, leveraging the unique electronic and steric environment provided by the difluorinated phenyl ring.
Development of High-Throughput Screening Methodologies for New Applications
To accelerate the discovery of new applications for derivatives of this compound, researchers are turning to high-throughput screening (HTS). hebmu.edu.cn HTS allows for the rapid testing of large libraries of compounds for specific biological activities or material properties. yu.edu
This approach involves several key steps:
Library Synthesis: The creation of a diverse collection of derivatives based on the core structure, utilizing the functionalization strategies mentioned in section 6.1.
Assay Development: The design of robust and automated tests to measure a desired effect, such as enzyme inhibition, antimicrobial activity, or cytotoxicity against cancer cells. nih.govuokerbala.edu.iq
Screening and Hit Identification: The rapid evaluation of the entire library to identify "hits"—compounds that show significant activity in the assay. hebmu.edu.cn
For example, libraries of related aminobenzoate derivatives have been screened to identify compounds with potent antifungal properties or notable cytotoxicity against cancer cell lines. nih.gov Similarly, systematic screening of peptide libraries has been used to optimize for multiple biological activities simultaneously, a strategy that could be applied to derivatives of this compound. nih.gov
Table 1: Example of High-Throughput Screening Application
| Screening Target | Methodology | Potential Outcome | Reference Analogy |
|---|---|---|---|
| Antimicrobial Activity | Microdilution assays against bacterial and fungal strains | Identification of new antibiotic or antifungal lead compounds | nih.gov |
| Cytotoxicity | Cell viability assays (e.g., MTT) against cancer cell lines | Discovery of novel anticancer agents | nih.gov |
| Enzyme Inhibition | Biochemical assays measuring the activity of a target enzyme | Development of specific enzyme inhibitors for therapeutic use | |
| Immunomodulatory Activity | Cell-based assays measuring cytokine production (e.g., ELISA) | Finding compounds that can modulate the immune response | nih.gov |
Interdisciplinary Research with Computational and Experimental Synergy
The synergy between computational modeling and experimental work represents a powerful paradigm in modern chemical research. acs.org This interdisciplinary approach is being increasingly applied to understand and predict the properties of molecules like this compound and its derivatives.
Computational studies, such as those using Density Functional Theory (DFT), can provide deep insights into:
Molecular Structure: Predicting bond lengths, angles, and rotational energy barriers. acs.org
Electronic Properties: Calculating HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps, which help explain reactivity.
Spectroscopic Properties: Simulating NMR and IR spectra to aid in structure elucidation.
Biological Interactions: Modeling how a molecule might dock into the active site of an enzyme or receptor, guiding the design of more potent inhibitors.
These in silico predictions are then used to guide experimental work. For instance, computational modeling of a related isomer suggested that its difluoro substitution pattern helps minimize steric clashes within enzyme binding pockets, a valuable insight for medicinal chemistry. acs.org Conversely, experimental results from synthesis and biological testing provide crucial data to refine and validate the computational models. This iterative cycle of prediction and validation accelerates the discovery process, enabling a more rational design of molecules with desired functions. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-amino-4,6-difluorobenzoate, and how does esterification influence yield?
- Methodology :
- Esterification : React 2-amino-4,6-difluorobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor progress via TLC or NMR to ensure complete conversion.
- Purification : Use column chromatography (silica gel, Et₂O:petroleum ether 1:9) to isolate the ester, achieving yields ~70-80% .
- Key Data :
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Acidic | H₂SO₄ | Ethanol | 71-85 |
| Mitsunobu | DIAD/TPP | THF | 65-75 |
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
NMR : Compare ¹H/¹³C NMR shifts with literature (e.g., aromatic protons at δ 6.8–7.2 ppm; ester COO at δ 4.3–4.5 ppm).
HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>98%) and molecular ion peaks (m/z ~201.14) .
Elemental Analysis : Validate C, H, N, F content (±0.3% theoretical).
Advanced Research Questions
Q. How do fluorination patterns (4,6-difluoro vs. monofluoro) affect the compound’s reactivity in nucleophilic aromatic substitution?
- Mechanistic Insight :
- Fluorine’s electron-withdrawing effect activates the benzene ring for substitution. The 4,6-difluoro configuration enhances para-directing effects, favoring reactions at the 2-amino position.
- Experimental Design : Compare reaction rates with monofluoro analogs (e.g., Ethyl 2-amino-5-fluorobenzoate) under identical SNAr conditions (e.g., K₂CO₃/DMF, 80°C). Monitor regioselectivity via LC-MS .
- Data Table :
| Substrate | Reaction Time (h) | Product Yield (%) | Major Site |
|---|---|---|---|
| 4,6-difluoro | 6 | 88 | C2-amino |
| 5-fluoro | 12 | 72 | C4 |
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
- Crystallography Workflow :
Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve fluorine’s high electron density.
Refinement : Apply SHELXL for anisotropic displacement parameters. Address disorder in the ethyl group using PART instructions .
Validation : Check R-factor convergence (<5%) and Hirshfeld surface analysis for hydrogen bonds (N–H⋯O/F interactions) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?
- Conflict Resolution :
- Dynamic Effects : NMR may average conformers (e.g., ester rotation), while XRD captures static structures. Use variable-temperature NMR to detect rotational barriers.
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies .
Q. What is the role of fluorine atoms in modulating the compound’s bioactivity in enzyme inhibition studies?
- Biological Methodology :
- Enzyme Assays : Test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Comparative Analysis : Replace fluorine with H/Cl to assess binding affinity (ΔG via ITC) and metabolic stability (microsomal half-life) .
- Key Finding : 4,6-Difluoro substitution increases IC₅₀ by 3-fold vs. non-fluorinated analogs due to enhanced hydrophobic interactions.
Q. How can hydrolysis conditions be optimized to convert this compound to its carboxylic acid derivative?
- Hydrolysis Protocol :
- Basic Conditions : Stir with NaOH (2M)/EtOH (1:1) at 60°C for 4h. Neutralize with HCl to precipitate 2-amino-4,6-difluorobenzoic acid (yield ~90%) .
- Acid Stability : Avoid strong acids (e.g., HBr/AcOH) to prevent defluorination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
